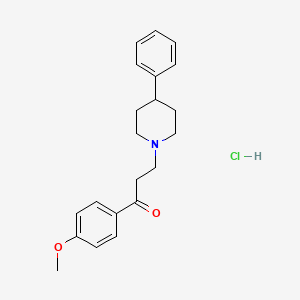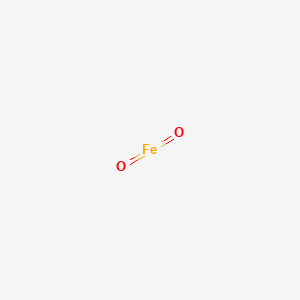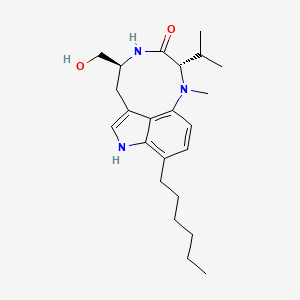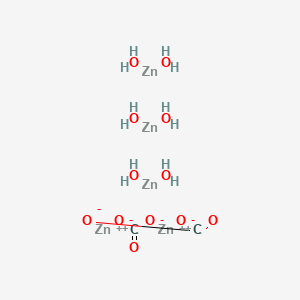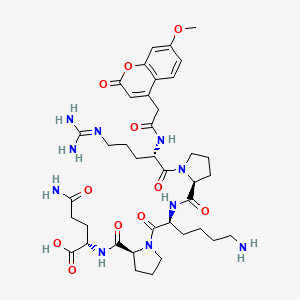
Mca-Arg-Pro-Lys-Pro-Gln-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mca-Arg-Pro-Lys-Pro-Gln-OH is a synthetic peptide compound with the molecular formula C₃₉H₅₆N₁₀O₁₁ and a molecular weight of 840.92 g/mol . This compound is often used in biochemical research and has applications in various scientific fields due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mca-Arg-Pro-Lys-Pro-Gln-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification of the peptide is typically achieved through high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Mca-Arg-Pro-Lys-Pro-Gln-OH can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s functional groups, such as converting thiol groups to disulfides.
Reduction: Reduction reactions can break disulfide bonds within the peptide.
Substitution: Specific amino acids within the peptide can be substituted to alter its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt are used.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide bonds, while reduction can result in free thiol groups.
Scientific Research Applications
Mca-Arg-Pro-Lys-Pro-Gln-OH has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study enzyme kinetics and specificity.
Biology: Employed in cell-based assays to investigate cellular processes and signaling pathways.
Medicine: Utilized in drug development and screening for potential therapeutic agents.
Industry: Applied in the development of diagnostic kits and biochemical reagents.
Mechanism of Action
The mechanism of action of Mca-Arg-Pro-Lys-Pro-Gln-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can act as a substrate, inhibitor, or activator, depending on the context. The pathways involved often include enzymatic cleavage or binding to target proteins, leading to downstream effects on cellular functions.
Comparison with Similar Compounds
Similar Compounds
Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂: Another synthetic peptide with similar applications in enzymatic assays.
Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH: Used as a substrate for thimet oligopeptidase.
Uniqueness
Mca-Arg-Pro-Lys-Pro-Gln-OH is unique due to its specific amino acid sequence, which confers distinct properties and applications. Its ability to act as a substrate for various enzymes makes it valuable in biochemical research.
Properties
Molecular Formula |
C39H56N10O11 |
|---|---|
Molecular Weight |
840.9 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C39H56N10O11/c1-59-23-11-12-24-22(20-33(52)60-30(24)21-23)19-32(51)45-25(8-4-16-44-39(42)43)36(55)48-17-5-9-28(48)34(53)46-26(7-2-3-15-40)37(56)49-18-6-10-29(49)35(54)47-27(38(57)58)13-14-31(41)50/h11-12,20-21,25-29H,2-10,13-19,40H2,1H3,(H2,41,50)(H,45,51)(H,46,53)(H,47,54)(H,57,58)(H4,42,43,44)/t25-,26-,27-,28-,29-/m0/s1 |
InChI Key |
LOLFBQDTXVBRIW-ZIUUJSQJSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCN)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCC(=O)N)C(=O)O |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC(CCCN=C(N)N)C(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)N4CCCC4C(=O)NC(CCC(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


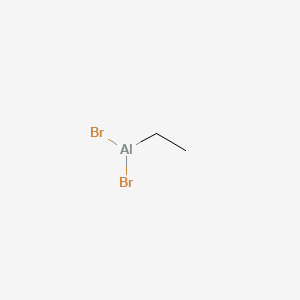
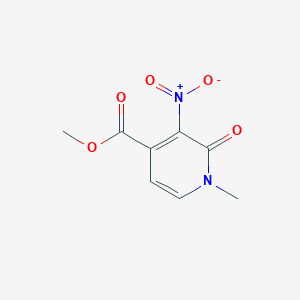
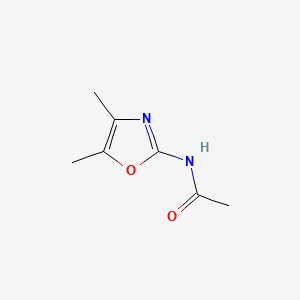
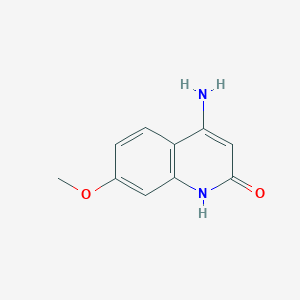

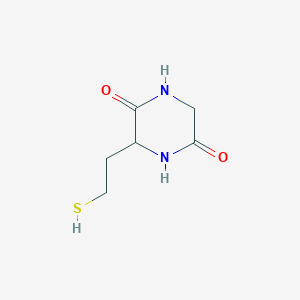
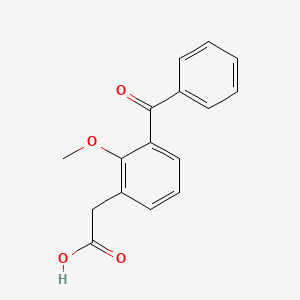
![Benzenepropanamide, 3-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-N-(2-methoxyphenyl)-beta-oxo-](/img/structure/B13745492.png)

